YM90K is a synthetically derived compound classified as a quinoxalinedione derivative. It acts as a potent and selective competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA)/kainate receptors, a subtype of ionotropic glutamate receptors. [, , , ] These receptors play a crucial role in excitatory neurotransmission within the central nervous system, and their overactivation contributes to neuronal damage in conditions like ischemia. [, , ] YM90K is primarily utilized in scientific research to investigate the role of AMPA/kainate receptors in various neurological processes and explore its potential as a neuroprotective agent in animal models of neurological disorders. [, , , ]
The synthesis of YM 90K hydrochloride involves several key steps:
Industrial Production Methods: For large-scale production, automated reactors and precise control over reaction conditions are employed, along with purification techniques such as recrystallization and chromatography to ensure high purity and yield.
YM 90K hydrochloride features a complex molecular structure characterized by:
The InChI Key for this compound is UMLFDVOHVJPDIZ-UHFFFAOYSA-N, which provides a unique identifier for its chemical structure .
YM 90K hydrochloride participates in various chemical reactions:
YM 90K hydrochloride acts primarily as an antagonist of AMPA receptors. Its mechanism involves:
YM 90K hydrochloride exhibits several notable physical and chemical properties:
YM 90K hydrochloride has diverse applications in scientific research:
Alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors mediate fast excitatory synaptic transmission throughout the central nervous system. As ligand-gated ion channels primarily permeable to sodium and potassium ions, they enable rapid depolarization of postsynaptic membranes, facilitating neuronal firing and synaptic plasticity. However, under pathological conditions such as cerebral ischemia or traumatic brain injury, excessive glutamate release leads to sustained AMPA receptor activation. This results in uncontrolled calcium influx (particularly through GluA2-lacking, Ca²⁺-permeable AMPA receptors), triggering cascades of enzymatic degradation, mitochondrial dysfunction, and eventual neuronal death—a process termed excitotoxicity [4] [6]. The critical role of AMPA receptors in this pathological continuum positions them as prime targets for neuroprotective strategies aimed at interrupting excitotoxic cascades without completely abolishing physiological neurotransmission.
Early glutamate receptor antagonists faced significant limitations due to poor selectivity and tolerability profiles. Non-selective ionotropic glutamate receptor blockers often induced severe psychotomimetic effects or compromised essential excitatory signaling. The development of selective AMPA antagonists addressed this need by specifically targeting pathological overactivation while sparing NMDA receptor-mediated functions essential for learning and memory [6] [9]. Preclinically, AMPA antagonists demonstrate efficacy in models of epilepsy, ischemic stroke, and neurodegenerative diseases by reducing infarct volumes, delaying neuronal death, and attenuating seizure activity. Their therapeutic window is particularly notable in focal ischemia models, where post-ischemic administration remains effective, suggesting clinical relevance for stroke treatment [3] [6].
YM 90K hydrochloride emerged in the 1990s as a structurally optimized quinoxalinedione derivative designed to overcome the solubility limitations and nephrotoxicity associated with first-generation compounds like NBQX (2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo[f]quinoxaline). Its chemical designation, 1,4-Dihydro-6-(1H-imidazol-1-yl)-7-nitro-2,3-quinoxalinedione hydrochloride (CAS# 154164-30-4), reflects key modifications: introduction of an imidazolyl moiety at the 6-position and a nitro group at the 7-position of the quinoxalinedione scaffold [5]. This structure conferred enhanced aqueous solubility and potent AMPA receptor blockade. Ohmori et al. (1994) first reported its Ki value of 84 nM for AMPA receptors—comparable to NBQX—with markedly improved selectivity over kainate (Ki = 2200 nM) and NMDA receptors (Ki > 37,000 nM) [3] [5]. Developed by Yamanouchi Pharmaceutical Co. (now Astellas Pharma), it became a pivotal research tool for probing AMPA receptor function.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7